Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate
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Overview
Description
Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acetyl group, and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate typically involves the esterification of 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-[3-[acetyl(methyl)amino]phenyl]-3-oxopropanoate: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
Ethyl 3-[3-[acetyl(propyl)amino]phenyl]-3-oxopropanoate: The presence of a propyl group can lead to differences in solubility and interaction with biological targets.
Ethyl 3-[3-[acetyl(butyl)amino]phenyl]-3-oxopropanoate: The butyl group can introduce steric hindrance, affecting the compound’s reactivity and binding properties.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-16(11(3)17)13-8-6-7-12(9-13)14(18)10-15(19)20-5-2/h6-9H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXCOFHXSNVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)CC(=O)OCC)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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